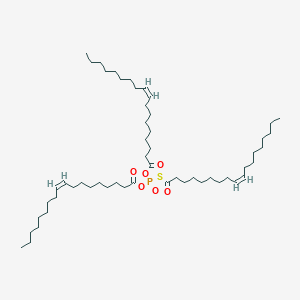
Oleoyl-thiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleoyl-thiophosphate is a synthetic organic compound that belongs to the class of phosphorothioates It is characterized by the presence of an oleoyl group attached to a thiophosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oleoyl-thiophosphate typically involves the reaction of oleoyl chloride with thiophosphoric acid or its derivatives. One common method includes the reaction of oleoyl chloride with O,O’-dialkyl thiophosphoric acids in the presence of a base, leading to the formation of this compound . This reaction can be carried out under mild conditions, often using solvents such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency . This method involves the reaction of oleoyl chloride with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions.
Chemical Reactions Analysis
Types of Reactions: Oleoyl-thiophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiophosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
Oleoyl-thiophosphate has a wide range of applications in scientific research:
Mechanism of Action
Oleoyl-thiophosphate exerts its effects primarily through interaction with lysophosphatidic acid receptors (LPA receptors). These receptors are G protein-coupled receptors that mediate various cellular responses . Upon binding to LPA receptors, this compound activates downstream signaling pathways involving heterotrimeric G proteins, leading to diverse biological effects such as cell proliferation, migration, and survival .
Similar Compounds:
Lysophosphatidic Acid (LPA): Similar in structure but lacks the thiophosphate group.
Phosphorothioate Esters: Share the thiophosphate moiety but differ in the attached organic groups.
Uniqueness: this compound is unique due to its specific combination of an oleoyl group and a thiophosphate moiety, which imparts distinct chemical and biological properties. This combination allows it to interact with specific molecular targets and pathways, making it a valuable compound for research and industrial applications .
properties
Molecular Formula |
C54H99O6PS |
|---|---|
Molecular Weight |
907.4 g/mol |
IUPAC Name |
[[(Z)-octadec-9-enoyl]oxy-[(Z)-octadec-9-enoyl]sulfanylphosphoryl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C54H99O6PS/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52(55)59-61(58,60-53(56)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)62-54(57)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-51H2,1-3H3/b28-25-,29-26-,30-27- |
InChI Key |
VZTWVTAPKVGVJL-IUPFWZBJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OP(=O)(SC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OP(=O)(OC(=O)CCCCCCCC=CCCCCCCCC)SC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea](/img/structure/B10772713.png)
![7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B10772716.png)
![Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-](/img/structure/B10772727.png)

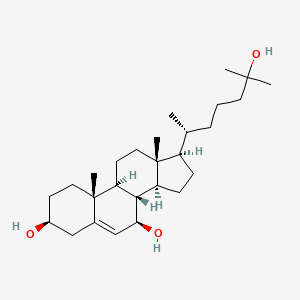
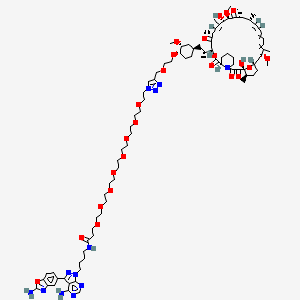
![5-cyclohexyl-2,2-difluoro-3-hydroxy-N-(2-methylbutyl)-4-[2-[[2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoylamino]pentanamide](/img/structure/B10772752.png)
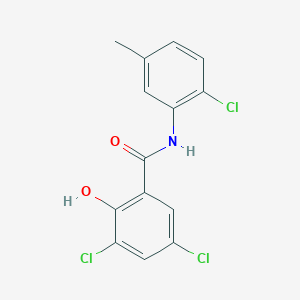
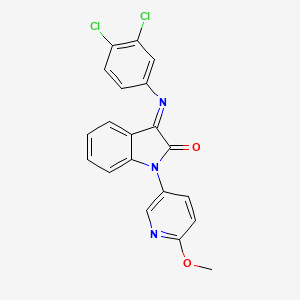
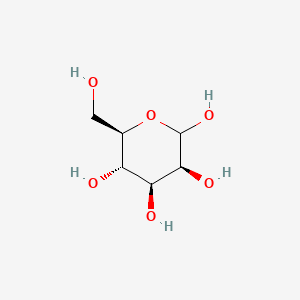
![2-(3-chlorophenyl)-4-methyl-5-[(2R)-1-[(1,3-thiazol-2-yl)carbonyl]pyrrolidin-2-yl]pyridine](/img/structure/B10772769.png)
![[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B10772770.png)

![[1-bromo-(3S)-hydrox-4-(palmitoyloxy)butyl]phosphate](/img/structure/B10772797.png)